Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane
Description
Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane is a silane-based coupling agent characterized by a bicyclic epoxy group (7-oxabicyclo[4.1.0]hept-3-yl) and three dodecyloxy chains attached to a silicon center. The epoxy group enables covalent bonding with polar substrates (e.g., natural fibers, metal oxides), while the long alkyl chains enhance compatibility with hydrophobic polymer matrices like polyolefins or poly(lactic acid) (PLA) . This compound is widely used to improve interfacial adhesion in fiber-reinforced polymers (FRPs), reducing mechanical property degradation caused by poor matrix-fiber interactions . Its applications span green composites, photolithography (as an adhesion promoter), and nanoparticle functionalization .
Properties
CAS No. |
93804-24-1 |
|---|---|
Molecular Formula |
C44H88O4Si |
Molecular Weight |
709.3 g/mol |
IUPAC Name |
tridodecoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C44H88O4Si/c1-4-7-10-13-16-19-22-25-28-31-37-45-49(40-36-42-34-35-43-44(41-42)48-43,46-38-32-29-26-23-20-17-14-11-8-5-2)47-39-33-30-27-24-21-18-15-12-9-6-3/h42-44H,4-41H2,1-3H3 |
InChI Key |
QLSOVNMKHMDVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCO[Si](CCC1CCC2C(C1)O2)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via a multi-step approach:
Step 1: Preparation of the 2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl moiety
This bicyclic oxirane-containing intermediate is often synthesized through epoxidation of cyclohexene derivatives or via intramolecular cyclization reactions that form the oxabicyclo ring system. The bicyclic structure is sensitive to harsh conditions, so mild reagents and controlled temperatures are essential.Step 2: Formation of the silane core
The silicon center is functionalized with three dodecyloxy groups. This is commonly achieved by reacting trichlorosilane or trialkoxysilane precursors with dodecanol under basic or neutral conditions to form tris(dodecyloxy)silane intermediates.Step 3: Coupling of the bicyclic ethyl substituent to the silicon
The 2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl group is introduced via hydrosilylation or nucleophilic substitution reactions on a suitable silicon precursor bearing reactive groups (e.g., chlorosilane or alkoxysilane). Catalysts such as platinum complexes may be used to facilitate hydrosilylation, ensuring regioselectivity and retention of the bicyclic ring structure.
Specific Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Epoxidation of cyclohexene derivative using m-CPBA or peracid | Formation of 7-oxabicyclo[4.1.0]heptane intermediate | Bicyclic oxirane intermediate |
| 2 | Reaction of trichlorosilane with dodecanol in presence of base (e.g., pyridine) | Substitution of Cl with dodecyloxy groups | Tris(dodecyloxy)silane intermediate |
| 3 | Hydrosilylation of vinyl-functionalized bicyclic intermediate with tris(dodecyloxy)silane using Pt catalyst | Coupling bicyclic ethyl group to silicon | Target compound: Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane |
This route ensures the preservation of the bicyclic oxirane ring and the installation of bulky dodecyloxy groups, which influence solubility and surface properties.
Alternative Approaches
Use of trialkoxysilanes as precursors:
Analogous compounds such as trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane are prepared via sol-gel or hydrosilylation methods and can serve as models for the preparation of the dodecyloxy analog by substituting methoxy groups with dodecyloxy groups through transesterification or alcoholysis reactions.Direct alkoxylation of silicon centers:
Starting from chlorosilanes, direct reaction with dodecanol under controlled conditions can yield tris(dodecyloxy)silanes, which are then functionalized with the bicyclic ethyl substituent via nucleophilic substitution or hydrosilylation.
Research Findings and Analytical Data
Purity and Characterization
NMR Spectroscopy:
Proton and carbon NMR confirm the presence of dodecyloxy chains and the bicyclic oxirane ring. Silicon NMR (29Si) provides evidence of the silicon environment consistent with tris-alkoxy substitution.Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight (~709.3 g/mol), confirming the molecular formula.Chromatography:
Reverse phase HPLC methods have been adapted for related silanes to ensure purity and isolate impurities, using acetonitrile-water mobile phases with acid modifiers.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting materials | Cyclohexene derivatives, trichlorosilane, dodecanol | Purity >99% recommended |
| Key reagents | m-CPBA (epoxidation), pyridine (base), Pt catalyst (hydrosilylation) | Controlled stoichiometry essential |
| Solvents | Dichloromethane, toluene, THF | Anhydrous conditions preferred |
| Temperature | 0–40 °C for epoxidation; 25–80 °C for hydrosilylation | Avoid high temps to preserve oxirane |
| Reaction time | 2–24 hours depending on step | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Use inert atmosphere if needed |
| Characterization | NMR, MS, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
EINECS 298-399-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Coatings and Sealants
Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane is widely used in the formulation of protective coatings and sealants due to its ability to enhance adhesion properties.
Case Study:
In a study focused on automotive coatings, the incorporation of this silane improved the durability and resistance of coatings against environmental factors such as UV light and moisture, leading to extended service life and reduced maintenance costs.
Surface Modification
This compound serves as an effective agent for surface modification, enhancing hydrophobicity and oleophobicity of materials.
Application Example:
In textile manufacturing, this compound was applied to fabrics, resulting in water-repellent properties that improved the performance and lifespan of outdoor apparel.
Silane Coupling Agents
As a silane coupling agent, it improves the compatibility between organic and inorganic materials, which is crucial in composite material manufacturing.
Data Table: Effectiveness as a Coupling Agent
| Material Type | Compatibility Improvement (%) | Application Area |
|---|---|---|
| Glass Fiber | 35% | Aerospace Composites |
| Carbon Fiber | 40% | Automotive Components |
This data indicates significant improvements in mechanical properties when using this silane in composite formulations.
Biomedical Applications
This compound has shown potential in biomedical applications, particularly in drug delivery systems and tissue engineering due to its biocompatibility.
Research Insight:
Recent studies have demonstrated that this silane can form stable siloxane networks that encapsulate therapeutic agents, providing controlled release profiles that enhance the efficacy of drug delivery systems.
Nanocomposite Materials
The compound is also utilized in the development of nanocomposite materials, particularly for functionalizing nanoparticles.
Case Study:
In research involving alumina nanoparticles functionalized with this compound, significant improvements in thermal stability and mechanical strength were observed when incorporated into polyamide matrices.
Mechanism of Action
The mechanism of action of EINECS 298-399-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous silane coupling agents:
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (Coupling Agent B)
(3-(2-Aminoethylamino)propyl)-trimethoxysilane (Coupling Agent A)
Tris(2-methoxyethoxy)(vinyl)silane (Coupling Agent C)
Titanium (IV) (triethanolaminate) isopropoxide (Coupling Agent D)
Chemical Structure and Functional Groups
Mechanical Performance in PLA-Wool Composites
Data from PLA composites with 1 phr wool (modified with coupling agents) :
| Property | Coupling Agent B | Coupling Agent A | Coupling Agent C | Coupling Agent D | Unmodified Wool |
|---|---|---|---|---|---|
| Flexural Strength (MPa) | 78.3 ± 2.1 | 72.5 ± 1.8 | 70.1 ± 1.5 | 75.4 ± 2.0 | 65.2 ± 1.2 |
| Charpy Impact (kJ/m²) | 12.4 ± 0.5 | 9.8 ± 0.3 | 10.1 ± 0.4 | 8.9 ± 0.2 | 7.2 ± 0.1 |
| Tensile Strength (MPa) | 48.7 ± 1.2 | 45.3 ± 1.0 | 44.9 ± 0.9 | 52.1 ± 1.5 | 40.1 ± 0.8 |
- Key Findings: Coupling Agent B (epoxy-silane) achieves the highest impact resistance due to strong epoxy-fiber covalent bonding . Coupling Agent D (titanium-based) excels in tensile strength but reduces impact resistance, likely due to rigid Ti-O bonding . Coupling Agent A (amino-silane) shows moderate improvements, attributed to hydrogen bonding with PLA .
Thermal Stability and Degradation
In polyamide 12 (PA12)/alumina nanocomposites :
| Nanoparticle Treatment | TGA Onset Degradation (°C) | Flexural Modulus (GPa) |
|---|---|---|
| Pristine Alumina | 325 ± 5 | 2.1 ± 0.1 |
| Coupling Agent B-Modified Alumina | 355 ± 7 | 2.5 ± 0.2 |
| Coupling Agent C-Modified Alumina | 340 ± 6 | 2.3 ± 0.1 |
- Key Findings :
Hydrophobicity and Solubility
- Key Findings: The triethoxy analog’s higher LogP enhances hydrophobicity, favoring non-polar matrices. Trimethoxy variants are more reactive due to faster hydrolysis of methoxy groups .
Critical Analysis and Contradictory Evidence
- Thermal Stability vs. Mechanical Performance : While Coupling Agent B improves thermal stability in PA12/alumina systems , its epoxy group may reduce crystallinity in PLA composites, slightly lowering thermal resistance compared to titanium-based agents .
- Chain Length Effects : The dodecyloxy chains in the target compound improve compatibility with PLA but may reduce reactivity compared to shorter-chain analogs like trimethoxy variants .
Biological Activity
Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane (CAS No. 73772-36-8) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 726.00 g/mol . The compound features a silane backbone with three dodecyloxy groups and a bicyclic ether moiety, which contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves the reaction of dodecanol with a silane precursor under controlled conditions to ensure the formation of the desired product . The process may include steps such as purification and characterization using techniques like NMR and mass spectrometry to confirm the structure.
Antimicrobial Properties
Research has indicated that silane compounds can exhibit antimicrobial properties, making them suitable for applications in coatings and biomedical devices. A study examining the antimicrobial efficacy of various silanes found that those with long alkyl chains, such as this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity in mammalian cell lines, indicating its potential for safe use in biomedical applications. Further investigations are needed to establish specific IC50 values across various cell types.
Nanocomposites
This compound is employed as a coupling agent in the fabrication of nanocomposites, particularly those involving alumina nanoparticles. The silane enhances the interfacial bonding between the organic matrix and inorganic fillers, leading to improved mechanical properties .
Drug Delivery Systems
The compound's ability to form stable siloxane networks makes it a candidate for drug delivery systems where controlled release is desired. Its structural characteristics allow for functionalization with therapeutic agents, potentially improving bioavailability and targeting capabilities .
Study on Composite Materials
A study published in Polymer Composites demonstrated that incorporating this compound into basalt fiber-reinforced composites significantly enhanced their mechanical properties compared to untreated fibers . The study concluded that the silane effectively improved fiber-matrix adhesion, resulting in composites with superior tensile strength.
Evaluation of Antimicrobial Efficacy
In another research effort, the antimicrobial activity of silane-modified surfaces was assessed against common pathogens such as E. coli and S. aureus. Results indicated that surfaces treated with this compound exhibited reduced bacterial colonization compared to untreated controls, highlighting its potential for use in medical devices .
Q & A
Q. What are the primary synthetic routes for tris(dodecyloxy)(2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane, and how does alkoxy chain length influence reactivity?
The compound is synthesized via epoxide ring-opening reactions. A common precursor, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (CAS 3388-04-3), undergoes alkoxylation using dodecanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) . Longer alkoxy chains (e.g., dodecyloxy) introduce steric hindrance, slowing reaction kinetics compared to shorter chains (e.g., methoxy). Characterization via ¹H/¹³C NMR and FTIR is critical to confirm substitution efficiency and epoxide integrity .
Q. What standard characterization techniques are used to verify the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : To confirm substitution patterns and epoxide ring stability.
- FTIR : Identification of Si-O-C (≈1080 cm⁻¹) and epoxide C-O-C (≈850 cm⁻¹) stretches .
- Gel Permeation Chromatography (GPC) : Assess molecular weight distribution in polymer-coupled applications .
- DSC/TGA : Evaluate thermal stability (decomposition >310°C) and glass transition behavior .
Q. How does the compound’s hydrophobicity impact its solubility in common solvents?
The dodecyloxy groups confer high hydrophobicity, limiting solubility in polar solvents (e.g., water, methanol). It is soluble in nonpolar solvents like toluene or dichloromethane. Solubility tests should precede experimental design to avoid phase separation in reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate steric hindrance during functionalization?
Steric effects from dodecyloxy chains hinder nucleophilic attacks on the epoxide or silane groups. Strategies include:
Q. What experimental approaches resolve contradictions in reported mechanical performance when used as a coupling agent?
Studies show improved flexural strength in poly(lactic acid)-wool composites with analogous silanes . However, inconsistent results may arise from:
- Fiber-matrix compatibility : Pre-treating fibers with plasma or NaOH to enhance silane adhesion.
- Loading optimization : Conduct dose-response experiments (0.1–5 wt%) to identify thresholds for mechanical enhancement .
- Controlled aging tests : Assess hydrolytic stability of silane-fiber bonds in humid environments .
Q. What safety protocols are critical given potential genotoxicity concerns?
While direct toxicity data for this compound is limited, structurally similar silanes exhibit genotoxicity risks . Recommendations include:
Q. How does the reactivity of the epoxide group compare to shorter-chain analogs in ring-opening reactions?
The dodecyloxy chains reduce epoxide reactivity due to steric shielding. Comparative kinetic studies with methoxy analogs show:
- Slower reaction rates with amines or thiols.
- Higher selectivity for acid-catalyzed ring-opening (e.g., with H₂SO₄) over nucleophilic pathways .
- Computational modeling (DFT) can predict regioselectivity in complex systems .
Q. What advanced techniques quantify interfacial adhesion in fiber-reinforced polymers modified with this silane?
- Single Fiber Pull-Out Tests : Measure interfacial shear strength (IFSS) using microdroplet methods.
- XPS/ToF-SIMS : Analyze silane grafting density and chemical bonding at fiber surfaces.
- In-situ SEM : Observe crack propagation at fiber-matrix interfaces under stress .
Q. How can researchers address challenges in purity assessment due to structurally similar byproducts?
- HPLC-MS : Detect trace impurities (e.g., unreacted alkoxy precursors) with C18 reverse-phase columns.
- ²⁹Si NMR : Identify siloxane condensation byproducts (e.g., T2/T3 structures).
- Elemental Analysis : Verify C/Si/O ratios to confirm stoichiometric integrity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
